mTOR Inhibitor I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0?,?]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex macrolide lactam. Macrolide lactams are cyclic polyketides containing both a cyclic amide and a cyclic ester group . This compound is characterized by its intricate structure, which includes multiple hydroxyl, methoxy, and methyl groups, as well as a cyclohexyl ring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[3031
Chemistry: As a complex macrolide, it can be used in studies of macrolide synthesis and reactivity.
Biology: Its structural complexity makes it a candidate for studies on macrolide interactions with biological molecules.
Medicine: Macrolides are known for their antibiotic properties, and this compound could be investigated for similar activities.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups could participate in hydrogen bonding or other interactions with these targets, affecting their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0?,?]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone include other macrolide lactams and macrolides. These compounds share structural features such as the macrolide ring and various functional groups. the specific arrangement and types of functional groups in this compound make it unique. Examples of similar compounds include:
Erythromycin: A well-known macrolide antibiotic.
Tacrolimus: An immunosuppressant macrolide lactam.
Biological Activity
The mammalian target of rapamycin (mTOR) is a crucial protein kinase that regulates various cellular processes, including metabolism, growth, proliferation, and survival. mTOR operates through two distinct complexes: mTORC1 and mTORC2. Inhibitors of mTOR, such as mTOR Inhibitor I , have garnered significant attention in both cancer therapy and the treatment of other diseases due to their ability to modulate these pathways. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
mTORC1 is activated by growth factors and nutrients, promoting anabolic processes such as protein synthesis and cell growth. Conversely, mTOR inhibitors block this pathway, leading to:
- Inhibition of Protein Synthesis : By inhibiting the phosphorylation of key proteins involved in translation initiation (e.g., 4E-BP1), mTOR inhibitors reduce protein synthesis.
- Induction of Autophagy : Inhibition of mTORC1 promotes autophagy, a cellular degradation process essential for maintaining cellular homeostasis.
- Cell Cycle Arrest : mTOR inhibition can lead to G1 phase cell cycle arrest by increasing p27 levels, a cyclin-dependent kinase inhibitor .
Table 1: Mechanistic Effects of mTOR Inhibitors
Effect | Description |
---|---|
Protein Synthesis Inhibition | Reduces translation by deactivating eIF4E and activating 4E-BP1 |
Autophagy Induction | Enhances cellular degradation processes |
Cell Cycle Arrest | Promotes accumulation of cell cycle inhibitors like p27 |
Metabolic Reprogramming | Shifts from oxidative phosphorylation to glycolysis (Warburg effect) |
Cancer Treatment
mTOR inhibitors have been extensively studied in oncology. They are particularly effective against tumors with aberrant activation of the PI3K/mTOR pathway. For instance:
- Thyroid Cancer : A study demonstrated that combining temsirolimus (an mTOR inhibitor) with immunotherapy led to significant clinical improvement in patients with advanced thyroid cancer . The combination yielded stable disease rates between 80% to 97% in clinical trials.
- Autoimmune Cytopenia : A retrospective analysis involving 30 patients showed that mTOR inhibitors led to a partial response in 17% and a complete response in 57% of cases with refractory autoimmune cytopenia . Notably, multilineage autoimmune cytopenia patients had a median event-free survival significantly longer than those with single-lineage conditions.
Case Study: Glaucoma Treatment
Recent research explored the effects of rapamycin on glaucomatous human trabecular meshwork cells. The study found that rapamycin significantly inhibited TGF-β2-induced autophagy suppression and improved cellular metabolic functions . These findings suggest potential therapeutic applications beyond oncology.
Research Findings
Research has consistently shown that mTOR inhibitors can modulate various biological activities:
- Autophagy Regulation : Studies indicate that mTOR inhibition can enhance autophagic processes essential for cellular health and function .
- Impact on Cancer Stem Cells : Inhibition of the mTOR pathway has been linked to reduced proliferation in cancer stem cells (CSCs), suggesting a role in targeting resistant cancer cell populations .
Table 2: Summary of Research Findings on mTOR Inhibitors
Study Focus | Findings |
---|---|
Cancer Therapeutics | Effective in tumors with PI3K/mTOR pathway alterations |
Autoimmune Disorders | Significant responses observed in refractory cases |
Glaucoma Treatment | Enhanced autophagy and metabolic functions in trabecular meshwork cells |
Properties
IUPAC Name |
1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.